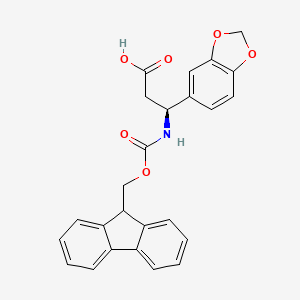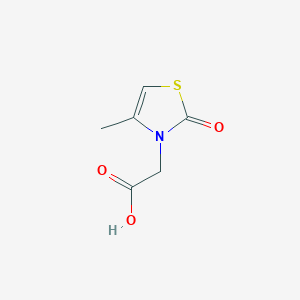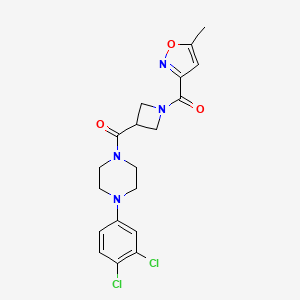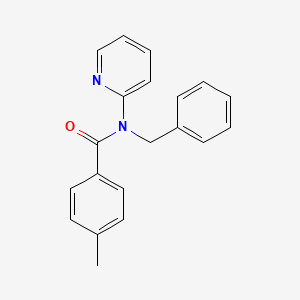
Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds like “Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate” typically consist of a cyclobutanecarboxylate core with a methyl group and a 4-chlorophenyl group attached. The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, esterification, or cycloaddition . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography , NMR spectroscopy, or computational methods like density functional theory .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For instance, the presence of a carbonyl group in the cyclobutanecarboxylate core could make it susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally . These properties are influenced by factors like molecular structure and intermolecular forces.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, was studied for its anticonvulsant properties. In animal models, it showed toxicity at higher doses, but safer analogs with potential anticonvulsant activity were developed (Scott et al., 1993).
Anticancer and Antimicrobial Applications
A study on 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, which are structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, revealed significant anticancer and antimicrobial activities. These findings suggest a potential application in combating microbial resistance to drugs and treating certain cancers (Katariya et al., 2021).
Insecticidal Activity
Research into Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate demonstrated its potential as an insecticide. This study examined various isomers and their effectiveness against common pests, providing insights into the structure-activity relationship of these compounds (Hasan et al., 1996).
Crystal Structure and Molecular Interactions
The crystal structures of compounds structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, such as enaminones and other derivatives, have been analyzed. These studies provide insights into molecular interactions, hydrogen bonding, and the impact of these structures on their biological activities (Kubicki et al., 2000).
Environmental Applications
Research on 4-Chlorophenol derivatives, related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, has led to the development of sensors for detecting toxic pollutants. This application is critical for monitoring and managing environmental pollution and public health (Yan et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDCPTRTKPAJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)

![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)
![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)




![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
![4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2786598.png)
![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2786603.png)